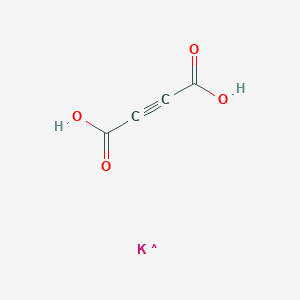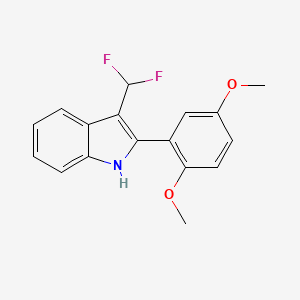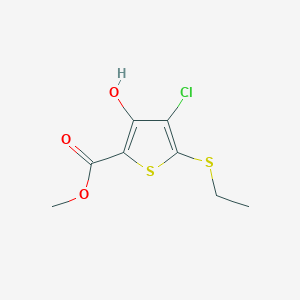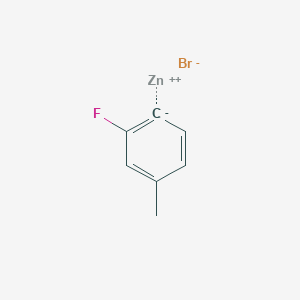
Acetylenedicarboxylic acid potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Acetylenedicarboxylic acid potassium can be synthesized by treating α,β-dibromosuccinic acid with potassium hydroxide in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are separated, and the latter is treated with sulfuric acid to obtain acetylenedicarboxylic acid .
Preparation of Potassium Hydroxide Solution: Dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.
Reaction with α,β-Dibromosuccinic Acid: Add 100 g of α,β-dibromosuccinic acid to the potassium hydroxide solution and reflux for one hour and fifteen minutes.
Separation of Salts: Cool the reaction mixture, filter, and wash the mixed salts with methyl alcohol.
Precipitation of Acid Potassium Salt: Dissolve the salt mixture in water and add concentrated sulfuric acid to precipitate the acid potassium salt.
Extraction and Drying: Extract the acid salt with ether and dry the crystals over concentrated sulfuric acid in a vacuum desiccator.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of reacting α,β-dibromosuccinic acid with potassium hydroxide, followed by separation, precipitation, and extraction.
化学反应分析
Types of Reactions
Acetylenedicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of this compound .
科学研究应用
Acetylenedicarboxylic acid potassium has several scientific research applications:
Chemistry: It is used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent.
Biology: The compound is used in biochemical research to study enzyme reactions and metabolic pathways.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: This compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of acetylenedicarboxylic acid potassium involves its ability to participate in various chemical reactions due to the presence of the acetylenic and carboxylic acid functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Acetylenedicarboxylic acid: The parent compound from which acetylenedicarboxylic acid potassium is derived.
Dimethyl acetylenedicarboxylate: An ester derivative used as a reagent in organic synthesis.
Potassium hydrogenacetylenedicarboxylate: Another salt form of acetylenedicarboxylic acid.
Uniqueness
This compound is unique due to its specific chemical properties, such as its ability to form strong hydrogen bonds and participate in a wide range of chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C4H2KO4 |
|---|---|
分子量 |
153.15 g/mol |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8); |
InChI 键 |
PJVDYLASYHLNQS-UHFFFAOYSA-N |
规范 SMILES |
C(#CC(=O)O)C(=O)O.[K] |
相关CAS编号 |
14341-52-7 928-04-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)




![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)




![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)
![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)

